Primisulfuron discovery and synthesis pathway
Primisulfuron discovery and synthesis pathway
An In-depth Technical Guide to the Discovery and Synthesis of Primisulfuron
Introduction
Primisulfuron, a member of the sulfonylurea chemical family, is a selective post-emergence herbicide developed for the control of a wide range of grass and broadleaf weeds.[1][2] Initially marketed under trade names such as Beacon® and Rifle®, it gained prominence for its efficacy in corn (maize) crops, particularly against challenging weeds like shattercane (Sorghum bicolor) and johnsongrass (Sorghum halepense).[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to primisulfuron and its closely related methyl ester, primisulfuron-methyl (B166665).
Discovery and Development
Primisulfuron-methyl was developed by CIBA-GEIGY Corporation (now part of Syngenta) and received its initial registration in the United States in 1990.[3] Its development occurred during the 1980s, a period when herbicides targeting the acetolactate synthase (ALS) enzyme were becoming globally significant due to their high efficacy at low application rates and favorable toxicological profiles.[1][4]
The discovery process was rooted in the systematic synthesis and screening of sulfonylurea derivatives to identify compounds with potent herbicidal activity and crop selectivity. The unique combination of a substituted pyrimidine (B1678525) ring and a benzoic acid derivative linked by a sulfonylurea bridge proved effective for post-emergence weed control in corn.[2][5]
Mechanism of Action: ALS Inhibition
The herbicidal activity of primisulfuron stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][5]
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Target Enzyme: ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][6] These amino acids are essential for protein synthesis and overall plant growth.
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Inhibition: Primisulfuron binds to the ALS enzyme, blocking its catalytic function.[7] This binding is highly specific and occurs at a site distinct from the enzyme's active site.
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Physiological Effect: The inhibition of ALS leads to a rapid depletion of valine, leucine, and isoleucine. This deficiency halts cell division and growth, particularly in the meristematic regions (growing points) of the plant.[2][6]
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Symptomology: Following application, susceptible plants cease to grow almost immediately.[1] Visible symptoms, such as chlorosis (yellowing), stunting, and necrosis (tissue death) at the growing points, typically appear within a few days to a week, with complete plant death occurring within 10 to 20 days under optimal conditions.[1][5][6]
Chemical Synthesis Pathway
The synthesis of primisulfuron-methyl involves the coupling of two key intermediates: a substituted phenylsulfonyl isocyanate and a substituted pyrimidine amine. A common and patented method involves the reaction between 2-(methoxycarbonyl)benzenesulfonyl isocyanate and 2-amino-4,6-bis(difluoromethoxy)pyrimidine (B1317642).
The overall synthesis can be broken down into two primary stages:
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Synthesis of the Pyrimidine Intermediate: 2-amino-4,6-bis(difluoromethoxy)pyrimidine is synthesized from 2-amino-4,6-dihydroxypyrimidine.
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Coupling Reaction: The pyrimidine intermediate is reacted with the benzenesulfonyl isocyanate to form the final primisulfuron-methyl product.
Quantitative Data
The following tables summarize key quantitative data for primisulfuron and its methyl ester.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Primisulfuron-methyl | ||
| Chemical Formula | C₁₅H₁₂F₄N₄O₇S | [8] |
| Molar Mass | 472.34 g/mol | [8] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | ~196 °C (decomposes) | [1][3] |
| Water Solubility (25°C) | 7 mg/L (pH 5), 4100 mg/L (pH 7) | [3] |
| pKa | 5.1 (Acid) | [3] |
| Octanol/Water Partition Coefficient (Kow) | 0.059 |[3] |
Table 2: Toxicological Data
| Test | Species | Value | Source |
|---|---|---|---|
| Primisulfuron-methyl | |||
| Acute Oral LD₅₀ | Rat | > 5,050 mg/kg | [1][3] |
| Acute Dermal LD₅₀ | Rat | > 2,010 mg/kg | [1] |
| Inhalation LC₅₀ | Rat | > 4.8 mg/L | [1] |
| Aquatic Toxicity (EC₅₀, 96h) | Algae | 0.098 mg/L | [1] |
| Aquatic Toxicity (LC₅₀, 96h) | Rainbow Trout | > 100 mg/L |[1] |
Table 3: Herbicidal Efficacy
| Target Weed | Application Rate (g a.i./ha) | Growth Stage for Optimal Control | Source |
|---|---|---|---|
| Sorghum bicolor (Shattercane) | 10 - 20 | ~10 cm tall | [1] |
| Sorghum halepense (Johnsongrass) | 10 - 20 | 20 - 30 cm tall | [1] |
| Elymus repens (Couch Grass) | 10 - 20 | Actively growing |[1] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on established methodologies for sulfonylurea herbicides, the following represents a general approach for key experiments.
Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Objective: To determine the concentration of primisulfuron required to inhibit the activity of the ALS enzyme by 50% (I₅₀).
Methodology:
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Enzyme Extraction:
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Homogenize young, actively growing plant tissue (e.g., etiolated corn shoots) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM MgCl₂, 10 mM sodium pyruvate, 10 µM FAD, and 10 mM cysteine).
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Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Collect the supernatant containing the crude enzyme extract.
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Enzyme Assay:
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Prepare a series of dilutions of primisulfuron in the assay buffer.
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In a microplate, combine the enzyme extract with the assay buffer (e.g., 50 mM potassium phosphate pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 µM FAD).
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Add the different concentrations of primisulfuron to the wells. Include a control with no herbicide.
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Incubate the reaction mixture at 30-37°C for 60 minutes.
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Quantification of Acetoin:
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Stop the enzymatic reaction by adding sulfuric acid (e.g., 50 µL of 6 N H₂SO₄). This step also initiates the non-enzymatic decarboxylation of acetolactate to acetoin.
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Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
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Add a colorimetric reagent solution (e.g., 0.5% creatine (B1669601) followed by 5% α-naphthol in 2.5 N NaOH).
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Incubate at 60°C for another 15 minutes to allow color development.
-
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Data Analysis:
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Measure the absorbance at ~530 nm using a microplate reader.
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Calculate the percentage of inhibition for each primisulfuron concentration relative to the control.
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Plot the inhibition percentage against the logarithm of the herbicide concentration and determine the I₅₀ value using non-linear regression.
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Protocol 2: Greenhouse Herbicidal Efficacy Trial
Objective: To evaluate the efficacy of primisulfuron on target weed species at various application rates.
Methodology:
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Plant Cultivation:
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Sow seeds of the target weed species (e.g., Sorghum halepense) and the crop species (e.g., corn) in pots containing a standard potting mix.
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Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
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Herbicide Application:
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When the weed plants reach the desired growth stage (e.g., 3-4 leaf stage or ~20 cm height), apply primisulfuron.
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Prepare a range of application rates by diluting a commercial formulation (e.g., Beacon® 75% water-dispersible granules) in water. Include an untreated control group.
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Apply the herbicide solution using a calibrated track sprayer to ensure uniform coverage.
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Evaluation:
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Return the plants to the greenhouse.
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Visually assess herbicidal injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death).
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At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot.
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Data Analysis:
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Dry the harvested biomass in an oven at ~70°C until a constant weight is achieved.
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Measure the dry weight for each treatment.
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Calculate the percent reduction in biomass for each herbicide rate compared to the untreated control.
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Analyze the data using analysis of variance (ANOVA) and determine the GR₅₀ (the dose required to cause a 50% reduction in growth).
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Conclusion
Primisulfuron is a significant sulfonylurea herbicide that provides effective post-emergence control of key weeds in corn. Its discovery was a result of targeted chemical synthesis programs aimed at optimizing the sulfonylurea structure for herbicidal activity. Its mode of action, the inhibition of the essential ALS enzyme, provides high efficacy at low use rates. Understanding the synthesis, mechanism, and biological activity of primisulfuron is crucial for its effective use in integrated weed management programs and for the development of new herbicidal compounds.
References
- 1. Primisulfuron - Wikipedia [en.wikipedia.org]
- 2. Primisulfuron | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. Inhibition of Plant Acetolactate Synthase by Nicosulfuron, Rimsulfuron, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]
- 8. Primisulfuron-methyl | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]
